3-(Methylsulfonyl)phenylboronic acid
Overview
Description
3-(Methylsulfonyl)phenylboronic acid is a compound that is not directly discussed in the provided papers. However, the papers do provide insights into related compounds and functional groups, such as phenylsulfonic acid derivatives and arylboronic acids, which can be used to infer some information about the compound . For instance, phenylsulfonic acid and its derivatives are often used in catalysis and synthesis of various organic compounds due to their acidic and electron-withdrawing properties . Arylboronic acids, on the other hand, are commonly used in organic synthesis, particularly in Suzuki coupling reactions, due to their ability to form stable covalent bonds with various organic substrates .
Synthesis Analysis
The synthesis of related compounds involves several steps, including modification of core structures with specific functional groups and subsequent reactions to introduce additional substituents. For example, the preparation of magnetic iron oxide supported phenylsulfonic acid (Fe3O4@Ph-SO3H) involves the modification of magnetic iron oxide cores followed by sulfonation . Similarly, the synthesis of phenylboronic acid-catalyzed compounds involves the use of arylboronic acids as starting materials . These methods suggest that the synthesis of 3-(Methylsulfonyl)phenylboronic acid would likely involve the introduction of a methylsulfonyl group into a phenylboronic acid core.
Molecular Structure Analysis
The molecular structure of compounds similar to 3-(Methylsulfonyl)phenylboronic acid can be characterized using various analytical techniques such as XRD, FT-IR, UV-VIS, and NMR . These techniques provide information about the arrangement of atoms within a molecule, the presence of specific functional groups, and the electronic environment of the compound. For instance, the study of methyl 2-((3R,4R)-3-(naphthalen-1-yl)-4-(phenylsulfonyl) isoxazolidin-2-yl) acetate using these techniques revealed detailed information about its chemical properties and molecular structure .
Chemical Reactions Analysis
Phenylsulfonic acid derivatives and arylboronic acids are known to participate in various chemical reactions. For example, phenylboronic acids are used in tandem construction of S-S and C-S bonds, demonstrating their versatility in forming multiple types of chemical bonds . The (phenylsulfonyl)difluoromethylation of arylboronic acids is another reaction that showcases the reactivity of these compounds, allowing for the introduction of difluoromethyl groups into aromatic systems . These reactions highlight the potential reactivity of 3-(Methylsulfonyl)phenylboronic acid in forming new bonds and functional groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds similar to 3-(Methylsulfonyl)phenylboronic acid can be deduced from their structural characteristics and the functional groups present. For instance, the presence of a sulfonic acid group typically confers acidity and hydrophilicity, while the boronic acid group can engage in reversible covalent interactions with diols and other nucleophiles . The stability and reactivity of these compounds can be influenced by the presence of electron-withdrawing or electron-donating substituents, as well as their overall molecular geometry .
Scientific Research Applications
Carbohydrate Chemistry
3-(Methylsulfonyl)phenylboronic acid and its derivatives, such as phenylboronic acid, play a significant role in carbohydrate chemistry. They condense with diols to form cyclic esters, which are useful in synthesizing specifically substituted or oxidized sugar derivatives. This application is crucial for the preparation of various carbohydrate compounds under mild, neutral conditions, making them valuable in synthesizing specific carbonyl derivatives (Ferrier, 1972).
Synthesis of Sulfonyl Chlorides
The synthesis of sulfonyl chlorides of phenylboronic esters, including those derived from 3-(Methylsulfonyl)phenylboronic acid, has been developed. These compounds serve as intermediates in various chemical reactions, such as the preparation of sulfonamides of phenylboronic acids for use in Pd(0) catalyzed cross-couplings, showcasing their versatility in organic synthesis (Vedsø, Olesen, Hoeg-Jensen, 2004).
Catalysis and Chemical Synthesis
Phenylboronic acid derivatives, including 3-(Methylsulfonyl)phenylboronic acid, are effective catalysts in various chemical reactions. For instance, they catalyze the synthesis of tetrahydrobenzo[b]pyrans, a reaction characterized by operational simplicity, shorter reaction time, higher yields, and minimal environmental impact (Nemouchi, Boulcina, Carboni, Debache, 2012).
Nanotechnology and Material Science
In nanotechnology, phenylboronic acid-functionalized materials demonstrate promising applications. The unique chemistry of phenylboronic acid, including its derivatives, allows for the development of advanced materials for various applications, such as in the formation of nanoparticles for targeted drug delivery systems (Lan, Guo, 2019).
Safety And Hazards
Safety data sheets indicate that 3-(Methylsulfonyl)phenylboronic acid may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear protective gloves, eye protection, and face protection when handling this compound. If it comes into contact with the skin, it should be washed off immediately with plenty of soap and water .
Future Directions
The use of boron-containing compounds in medicinal chemistry is a fairly recent development, and most biological activities of these compounds have been reported over the last decade . The introduction of a boronic acid group to bioactive molecules has been shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, improving the already existing activities . Therefore, extending the studies with boronic acids, including 3-(Methylsulfonyl)phenylboronic acid, could lead to the development of new promising drugs in the future .
properties
IUPAC Name |
(3-methylsulfonylphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BO4S/c1-13(11,12)7-4-2-3-6(5-7)8(9)10/h2-5,9-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZFFUMBZBGETES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)S(=O)(=O)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70378541 | |
Record name | 3-(Methylsulfonyl)phenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70378541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Methylsulfonyl)phenylboronic acid | |
CAS RN |
373384-18-0 | |
Record name | 3-(Methylsulfonyl)phenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70378541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(Methylsulphonyl)benzeneboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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